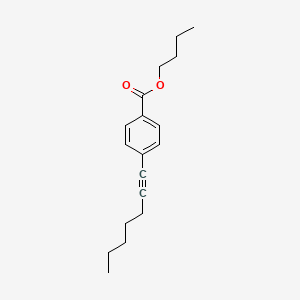
Ethenylcarbamyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethenylcarbamyl azide is an organic compound characterized by the presence of an azide group attached to a carbamyl group, which is further connected to an ethenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethenylcarbamyl azide can be synthesized through the reaction of ethenyl isocyanate with sodium azide in the presence of a catalyst such as zinc chloride. The reaction typically occurs in an organic solvent like acetonitrile at room temperature, completing within a few minutes . This method avoids the use of hazardous hydrazoic acid, making it safer and more convenient.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors are often employed to maintain consistent reaction conditions and improve safety by minimizing the handling of reactive intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Ethenylcarbamyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, replacing other functional groups in the molecule.
Reduction Reactions: This compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Rearrangement Reactions: The compound can undergo Curtius rearrangement, leading to the formation of isocyanates and subsequent products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Rearrangement: Thermal or photolytic conditions to induce Curtius rearrangement.
Major Products
Substitution: Formation of substituted carbamyl azides.
Reduction: Formation of primary amines.
Rearrangement: Formation of isocyanates and subsequent derivatives.
Applications De Recherche Scientifique
Ethenylcarbamyl azide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of ethenylcarbamyl azide involves its reactivity as an azide compound. The azide group can undergo nucleophilic substitution, reduction, and rearrangement reactions, leading to the formation of various reactive intermediates. These intermediates can further react with other molecules, facilitating the synthesis of complex organic compounds . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
Ethenylcarbamyl azide can be compared with other carbamyl azides and organic azides:
N-Methylcarbamyl azide: Similar in structure but with a methyl group instead of an ethenyl group.
Phenyl azide: Contains a phenyl group instead of a carbamyl group.
Allyl azide: Contains an allyl group instead of an ethenyl group.
This compound is unique due to its specific structure, which imparts distinct reactivity and applications compared to other azides.
Propriétés
Numéro CAS |
823810-44-2 |
|---|---|
Formule moléculaire |
C3H4N4O |
Poids moléculaire |
112.09 g/mol |
Nom IUPAC |
1-diazo-3-ethenylurea |
InChI |
InChI=1S/C3H4N4O/c1-2-5-3(8)6-7-4/h2H,1H2,(H,5,8) |
Clé InChI |
ZGFCNEBGDMOSTJ-UHFFFAOYSA-N |
SMILES canonique |
C=CNC(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{[(1,2-Benzothiazol-3-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14226230.png)


![[1-(4-fluorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14226251.png)
![N-[2-(Dodecyloxy)ethyl]-N,N-bis(2-hydroxyethyl)benzenemethanaminium](/img/structure/B14226275.png)


![4-Bromo-2-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzoic acid](/img/structure/B14226299.png)





